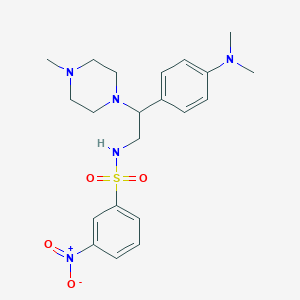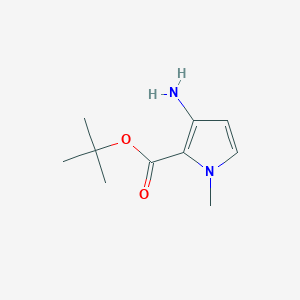
6-(哌嗪-1-基)-9H-嘌呤
描述
6-(piperazin-1-yl)-9H-purine is a heterocyclic compound that features a purine ring substituted with a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
科学研究应用
6-(piperazin-1-yl)-9H-purine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
The compound 6-(piperazin-1-yl)-9H-purine has been found to interact with Histamine H3 and Sigma-1 receptors . These receptors play a crucial role in various biological processes, including the regulation of neurotransmitter release and pain perception .
Mode of Action
The interaction of 6-(piperazin-1-yl)-9H-purine with its targets results in significant changes in cellular activity. For instance, it acts as an antagonist at the Histamine H3 and Sigma-1 receptors . This means that it binds to these receptors and blocks their activity, which can lead to various downstream effects.
Biochemical Pathways
It is known that histamine h3 and sigma-1 receptors are involved in numerous cellular processes, including cell proliferation and apoptosis . Therefore, the antagonistic action of 6-(piperazin-1-yl)-9H-purine on these receptors could potentially affect these processes.
Pharmacokinetics
It is known that similar compounds are extensively metabolized by cytochrome p450 3a4 . This could impact the bioavailability of 6-(piperazin-1-yl)-9H-purine, as cytochrome P450 3A4 is a major enzyme involved in drug metabolism and elimination.
Result of Action
The molecular and cellular effects of 6-(piperazin-1-yl)-9H-purine’s action are likely to be diverse, given its interaction with multiple targets. For instance, one study found that a similar compound induced apoptosis in MCF-7 breast cancer cells . This suggests that 6-(piperazin-1-yl)-9H-purine could potentially have similar effects.
Action Environment
The action, efficacy, and stability of 6-(piperazin-1-yl)-9H-purine could be influenced by various environmental factors. For example, the presence of other drugs that inhibit or induce cytochrome P450 3A4 could affect the metabolism and hence the efficacy of 6-(piperazin-1-yl)-9H-purine . Additionally, factors such as pH and temperature could potentially affect the stability of the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(piperazin-1-yl)-9H-purine typically involves the reaction of a purine derivative with piperazine. One common method is the nucleophilic substitution reaction where 6-chloropurine is reacted with piperazine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of 6-(piperazin-1-yl)-9H-purine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
6-(piperazin-1-yl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the piperazine ring .
相似化合物的比较
Similar Compounds
3-(piperazin-1-yl)-1,2-benzothiazole: Another heterocyclic compound with a piperazine moiety, known for its antibacterial activity.
4-(piperazin-1-yl)-quinoline: A compound with a similar structure, used in the development of antimalarial drugs.
Uniqueness
6-(piperazin-1-yl)-9H-purine is unique due to its purine core, which is a fundamental structure in many biologically active molecules, including nucleotides and nucleosides. This uniqueness makes it a valuable scaffold for drug discovery and development .
属性
IUPAC Name |
6-piperazin-1-yl-7H-purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6/c1-3-15(4-2-10-1)9-7-8(12-5-11-7)13-6-14-9/h5-6,10H,1-4H2,(H,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNVVVLETZYYJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC3=C2NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-Fluorophenyl)methyl]-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2515930.png)


![2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2515936.png)

![2-(1,2-benzoxazol-3-yl)-1-[4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]ethan-1-one](/img/structure/B2515940.png)
![ethyl 6-methyl-4-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/new.no-structure.jpg)

![2-chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2515946.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2515948.png)
![N-[cyano(cyclohexyl)methyl]-1-(2,2-difluoroethyl)piperidine-4-carboxamide](/img/structure/B2515949.png)

